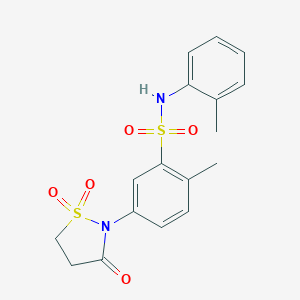![molecular formula C17H22N4O3S B254162 N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B254162.png)
N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide, also known as BMTA, is a compound that has been studied for its potential use in scientific research. BMTA belongs to the family of thiazole derivatives, which have shown to possess various biological activities.
Mecanismo De Acción
The mechanism of action of N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the inflammatory response and tumor growth. N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide in lab experiments is its relatively simple synthesis method. N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide has also shown to possess various biological activities, which makes it a promising compound for further research. However, one limitation of using N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide. One potential direction is to study its potential use as an anti-cancer agent. Further studies can also be conducted to investigate the mechanism of action of N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide and its potential use in the treatment of inflammatory diseases. Additionally, the synthesis of N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide can be optimized to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide involves the reaction of 2-amino-4-(4-methoxybenzylidene)thiazol-5(4H)-one with N-butyl-2-bromoacetamide in the presence of a base. The resulting product is then purified through column chromatography. The yield of the synthesis process is reported to be around 70%.
Aplicaciones Científicas De Investigación
N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide has been studied for its potential use in scientific research, specifically in the field of medicinal chemistry. The compound has shown to possess various biological activities, such as anti-inflammatory, anti-tumor, and anti-microbial properties.
Propiedades
Nombre del producto |
N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide |
|---|---|
Fórmula molecular |
C17H22N4O3S |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C17H22N4O3S/c1-3-4-9-18-15(22)10-14-16(23)20-17(25-14)21-19-11-12-5-7-13(24-2)8-6-12/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,18,22)(H,20,21,23)/b19-11+ |
Clave InChI |
NHHFNKZRQFBVTF-YBFXNURJSA-N |
SMILES isomérico |
CCCCNC(=O)CC1C(=O)N=C(S1)N/N=C/C2=CC=C(C=C2)OC |
SMILES |
CCCCNC(=O)CC1C(=O)N=C(S1)NN=CC2=CC=C(C=C2)OC |
SMILES canónico |
CCCCNC(=O)CC1C(=O)N=C(S1)NN=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(aminocarbonyl)phenyl]-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254079.png)
![N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide](/img/structure/B254080.png)
![N-[4-(aminocarbonyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254083.png)

![Propyl 3-[(4-benzyl-1-piperazinyl)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B254087.png)
![N~2~-(4-chlorophenyl)-N~3~-(4-isopropoxyphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254089.png)
![N3-(5-chloro-2-methoxyphenyl)-N2-(2,3-dimethylphenyl)-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254090.png)
![2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B254091.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B254093.png)

![N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254096.png)

![N-(3,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B254101.png)
![7-tert-butyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254102.png)